molecular formula C26H24N4O2S2 B2802710 N-benzyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide CAS No. 1358519-78-4

N-benzyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide

Cat. No.: B2802710
CAS No.: 1358519-78-4
M. Wt: 488.62
InChI Key: PMGCGXRPBHINPW-UHFFFAOYSA-N
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Description

Benzamides are organic compounds and the simplest amide derivatives of benzoic acid . They appear as white solids in powdered form, and as colorless crystals in crystalline form . They are slightly soluble in water and soluble in many organic solvents .


Synthesis Analysis

Benzamides can be synthesized through the direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to a carboxamide group . The carboxamide group consists of a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For example, they can be synthesized through the direct condensation of benzoic acids and amines .


Physical and Chemical Properties Analysis

Benzamides have a molar mass of 121.139 g/mol . They have a density of 1.341 g/cm3 . They have a melting point of 127 to 130 °C and a boiling point of 288 °C . They are slightly soluble in water .

Scientific Research Applications

Synthesis and Cardiac Electrophysiological Activity

The synthesis and electrophysiological effects of N-substituted imidazolylbenzamides, including compounds with structural similarities to N-benzyl-4-(2-((2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide, have been studied. These compounds demonstrated potency in vitro comparable to sematilide, a selective class III agent, indicating the potential of the 1H-imidazol-1-yl moiety in generating class III electrophysiological activity (Morgan et al., 1990).

Anti-inflammatory Activity of Indolyl Azetidinones

Indolyl azetidinones, structurally related to the compound of interest, have shown significant anti-inflammatory activity. These compounds were synthesized through a series of condensation reactions, indicating a potential pathway for designing new anti-inflammatory agents (Kalsi et al., 1990).

Anti-HIV Activity of Nitroimidazole Derivatives

Nitroimidazole derivatives, related to N-benzyl-4-(2-((2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide, have been evaluated for their anti-HIV activity. These compounds were assessed in vitro against HIV-1 and HIV-2, revealing the potential for developing new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Anti-inflammatory and Antimicrobial Assessments

Compounds synthesized from thiosemicarbazide derivatives, which share functional groups with N-benzyl-4-(2-((2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide, were tested for antimicrobial and anti-inflammatory activities. This research highlights the utility of such compounds in developing new therapeutic agents (Elmagd et al., 2017).

Anticancer Activity of Benzothiazoles

A study on benzothiazoles derived substituted piperazine derivatives, including compounds structurally related to N-benzyl-4-(2-((2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide, showed promising anticancer activities. These compounds were evaluated against several cancer cell lines, indicating their potential as anticancer agents (Ravinaik et al., 2021).

Mechanism of Action

The mechanism of action of benzamides can vary depending on the specific compound and its use. For example, some benzamides are used in the pharmaceutical industry and their mechanisms of action can involve interactions with various biological targets .

Future Directions

The future directions of research on benzamides could involve the development of new synthetic methods, the discovery of new therapeutic applications, and the exploration of their use in various industries .

Properties

IUPAC Name

N-benzyl-4-[2-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S2/c1-33-23-9-5-8-21(16-23)29-24(31)18-34-26-27-14-15-30(26)22-12-10-20(11-13-22)25(32)28-17-19-6-3-2-4-7-19/h2-16H,17-18H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGCGXRPBHINPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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